单氘代异丙醇

描述

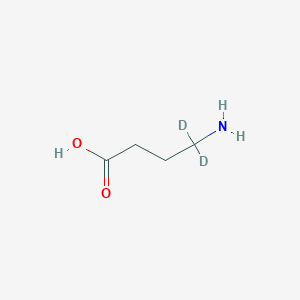

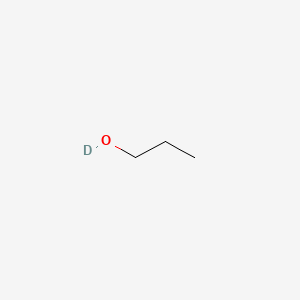

Monodeuteropropyl alcohol, also known as 1-Propanol-D1 or n-Propyl Alcohol-OD, is an organic compound with the molecular formula C3H8O . It is a variant of propanol where one hydrogen atom is replaced by a deuterium atom .

Molecular Structure Analysis

Monodeuteropropyl alcohol has a molecular weight of 61.10 g/mol . Its InChI representation isInChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i4D . The compound’s structure includes a propyl chain with a hydroxyl group, where one hydrogen atom is replaced by a deuterium atom . Physical And Chemical Properties Analysis

Monodeuteropropyl alcohol has several computed properties. It has a molecular weight of 61.10 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 1 . Alcohols, in general, are colorless, flammable, and produce a blue flame when burned . They have higher boiling points compared to other hydrocarbons .科学研究应用

代谢研究和酒精降解

氘标记的乙醇,如单氘代异丙醇,已被用来研究生物系统中乙醇的代谢途径和死后变化。在 Takayasu 等人(1995 年)的一项研究中,向大鼠施用氘标记的乙醇(乙醇-d6)以研究其在器官组织中的代谢和死后降解。研究发现,组织中乙醇-d6 的浓度遵循与人类相似的代谢模式,为乙醇代谢和死后微生物活动对组织中乙醇浓度的影响提供了见解 (Takayasu 等人,1995 年)。

酒精对脂质稳态的影响

Wei 等人(2013 年)开发了一种方法,使用高分辨率质谱结合体内代谢物氘标记来研究酒精暴露对脂质稳态的影响,特别是在小鼠酒精性脂肪肝模型中的白色脂肪组织-肝脏轴上。该研究强调了氘标记代谢物在了解脂质代谢动力学和酒精对其影响中的作用 (Wei 等人,2013 年)。

了解乙醇在睾酮合成中的作用

Alomary 等人(2003 年)的研究探讨了酒精和睾酮之间的相互作用,这是一个引起兴趣的课题,因为酒精对攻击性和性行为有影响。通过施用氘代乙醇([1,1-2H2]乙醇),该研究追踪了氘进入大脑样本中新合成的氘代睾酮,将乙醇氧化直接与睾酮合成联系起来,并强调了外周施用的乙醇对中枢神经系统睾酮浓度的作用 (Alomary 等人,2003 年)。

未来方向

While specific future directions for monodeuteropropyl alcohol are not mentioned in the search results, there is a clear need for future-oriented strategies to build a robust addiction treatment system that ensures widespread access to treatment . This is particularly relevant for substances like alcohol, which have a significant impact on public health.

作用机制

Target of Action

Monodeuteropropyl alcohol, also known as 1-Propanol-D1, is a primary alcohol that interacts with various targets in the body. It acts on various neurotransmitters such as gamma-aminobutyric acid (GABA), glutamate, dopamine, serotonin, and endogenous opioids . It is both a GABA agonist and a glutamate N-methyl-d-aspartate (NMDA) receptor antagonist .

Biochemical Pathways

The compound affects several biochemical pathways. For instance, it is involved in the metabolization of alcohol into acetaldehyde . The artificial 2-ketobutyrate (2KB) biosynthetic pathway from pyruvate via citramalate is also affected . Overexpression of threonine dehydratase and enhancement of threonine biosynthesis from aspartate are other pathways influenced by 1-Propanol-D1 .

Result of Action

The molecular and cellular effects of 1-Propanol-D1’s action are diverse. For instance, it can cause various manifestations such as relief from anxiety, disinhibition, ataxia, and general anesthesia . Chronic exposure to the compound can cause persistent structural and functional changes in the brain .

Action Environment

The action, efficacy, and stability of 1-Propanol-D1 can be influenced by various environmental factors. For instance, it has been found to be effective against certain strains of Staphylococcus aureus and feline calicivirus at certain concentrations . .

属性

IUPAC Name |

1-deuteriooxypropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i4D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDERNNFJNOPAEC-QYKNYGDISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

61.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Monodeuteropropyl alcohol | |

CAS RN |

4712-36-1 | |

| Record name | 4712-36-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

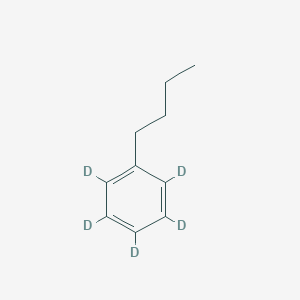

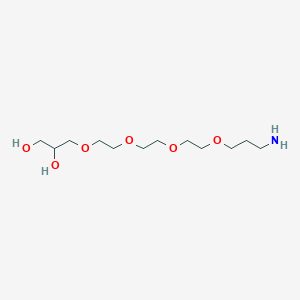

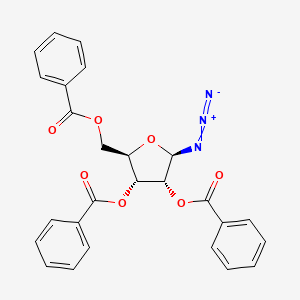

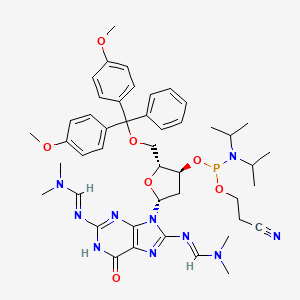

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[9-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B3044097.png)

![N-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B3044103.png)